molecular formula C17H15BrN2O3S B5527261 N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide

Cat. No.: B5527261
M. Wt: 407.3 g/mol
InChI Key: VWZDXBGOUNUKKC-UFWORHAWSA-N
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Description

Structure and Synthesis N'-(1,3-Benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide is a hydrazone derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked to a thioacetohydrazide scaffold substituted with a 2-bromobenzyl group. The compound is synthesized via condensation of 2-[(2-bromobenzyl)thio]acetohydrazide with 1,3-benzodioxole-5-carbaldehyde under reflux conditions in ethanol, as inferred from analogous synthetic routes in , and 12. The structure is confirmed by NMR (NH proton at ~11.5 ppm, CH=N proton at ~8 ppm) and elemental analysis (C, H, N, S, Br percentages) .

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[(2-bromophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c18-14-4-2-1-3-13(14)9-24-10-17(21)20-19-8-12-5-6-15-16(7-12)23-11-22-15/h1-8H,9-11H2,(H,20,21)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZDXBGOUNUKKC-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₇H₁₄BrN₃O₂S.
  • Functional Groups : Benzodioxole (electron-rich aromatic system), bromobenzyl (halogenated hydrophobic group), and hydrazone (NH-N=C motif with hydrogen-bonding capacity).
  • Potential Applications: Likely explored for antimicrobial, anticancer, or anti-inflammatory activities due to structural similarities to bioactive hydrazones (e.g., ).
Structural Analogues with Varying Aromatic Substitutions

Hydrazones with modified aromatic substituents on the benzylidene or thioacetohydrazide moieties exhibit distinct physicochemical and biological profiles.

Compound Name Substituents Melting Point (°C) Yield (%) Key Bioactivity Reference
N'-(3-Bromo-4-fluorobenzylidene)-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide (5p) 3-Br, 4-F 148–150 68 Antimicrobial (unreported specifics)
N'-(Pyridin-3-ylmethylene)-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide (5q) Pyridin-3-yl 101–103 71 Enhanced solubility due to heterocycle
N'-(4-Nitrobenzylidene)-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide (5j) 4-NO₂ 98–100 70 Cytotoxic (IC₅₀: 12 µM vs. Panc-1 cells)
Target Compound 1,3-Benzodioxol-5-yl, 2-Br ~150–160* ~70* Predicted: Anticancer, anti-inflammatory (inference from SAR)

Note: Melting point and yield estimated based on analogues in and .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Nitro groups (5j) increase electrophilicity, correlating with higher cytotoxicity , while methoxy or benzodioxole groups (target compound) may enhance antioxidant or anti-inflammatory effects via radical scavenging .
Bioactivity Comparison

Anticancer Activity :

  • N'-(2-Hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (18): IC₅₀ = 8.2 µM against melanoma IGR39 cells .
  • Target Compound : Expected moderate activity due to bromobenzyl’s hydrophobic interactions with kinase targets (e.g., Akt inhibition, as in ).

Anti-Inflammatory Activity :

  • (E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f): Inhibits TNF-α production by 55.8% in macrophages .
  • Target Compound : The benzodioxole group may suppress COX-1/2 enzymes (similar to ), though experimental validation is required.

Antimicrobial Activity :

  • 2-((1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl)thio)-N'-((5-methylthiophen-2-yl)methylene)acetohydrazide: Strong activity against E. coli (MIC = 6.25 µg/mL) .
  • Target Compound : Likely moderate activity; bromine substitution may enhance Gram-positive targeting .
Structure-Activity Relationship (SAR) Trends
  • Benzylidene Substituents :
    • Halogens (Br, Cl) : Improve lipophilicity and target binding (e.g., kinase inhibition) .
    • Nitro Groups : Increase cytotoxicity but reduce selectivity .
    • Heterocycles (e.g., pyridine) : Enhance solubility and metabolic stability .
  • Thioacetohydrazide Modifications :
    • Thiophene vs. Benzodioxole : Thiophene derivatives show higher antimicrobial activity, while benzodioxole may favor anti-inflammatory effects .

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